An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol
An In-Depth Technical Guide to 3,4,5,6-Tetrachloropyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complexities of a Polychlorinated Pyridinol
This technical guide delves into the chemical intricacies of 3,4,5,6-Tetrachloropyridin-2-ol, a molecule of significant interest in environmental science and toxicology. As a senior application scientist, the aim is not merely to present data but to provide a cohesive understanding of this compound, from its fundamental structure to its environmental impact and handling protocols. It is important to note that while this guide strives for comprehensive detail, specific experimental data for this particular isomer is not always readily available. In such instances, we will draw upon established principles and data from closely related analogs to provide a scientifically grounded perspective, with all such inferences being clearly stated.
Section 1: Chemical Identity and Physicochemical Properties
3,4,5,6-Tetrachloropyridin-2-ol is a polychlorinated derivative of 2-hydroxypyridine. The pyridine ring, a foundational scaffold in many pharmaceuticals and bioactive molecules, is heavily substituted with chlorine atoms, which profoundly influences its chemical and physical properties.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,4,5,6-Tetrachloropyridin-2-ol |
| CAS Number | 17368-22-8[1][2][3][4] |
| Molecular Formula | C₅HCl₄NO[1][3] |
| Molecular Weight | 232.9 g/mol [2] |
| InChI Key | PYBJKNPWSJPKDG-UHFFFAOYSA-N[2] |
1.1. Structural Elucidation and Tautomerism
The structure of 3,4,5,6-Tetrachloropyridin-2-ol consists of a pyridine ring with chlorine atoms at positions 3, 4, 5, and 6, and a hydroxyl group at position 2. This substitution pattern leads to a highly electron-deficient aromatic system.
A crucial aspect of the chemistry of 2-hydroxypyridines is the existence of keto-enol tautomerism. 3,4,5,6-Tetrachloropyridin-2-ol can exist in equilibrium with its tautomeric form, 3,4,5,6-Tetrachloro-1H-pyridin-2-one. The equilibrium position is influenced by factors such as the solvent, temperature, and pH. In many cases, the pyridin-2-one form is the predominant tautomer.
Caption: Tautomeric equilibrium of 3,4,5,6-Tetrachloropyridin-2-ol.
1.2. Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific isomer, the following properties are predicted based on its structure and data from related polychlorinated pyridines.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale/Reference |
| Physical State | White to off-white solid | Analogy with other chlorinated pyridines. |
| Melting Point | > 150 °C | High degree of chlorination and potential for strong intermolecular interactions. |
| Boiling Point | > 300 °C | Expected high value due to molecular weight and polarity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol.[5] | The polar hydroxyl group is offset by the four lipophilic chlorine atoms. |
| logP | ~3-4 | Estimated based on the high degree of chlorination. |
Section 2: Synthesis and Reactivity
2.1. Postulated Synthetic Pathway: Hydrolysis of Pentachloropyridine
The rationale behind this proposed pathway lies in the reactivity of pentachloropyridine towards nucleophilic substitution. The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles, with the positions of attack being influenced by the electronic nature of the ring and the reaction conditions. Partial hydrolysis of pentachloropyridine can lead to the formation of tetrachloropyridinols.[2][3][6]
Caption: Postulated synthetic pathway for 3,4,5,6-Tetrachloropyridin-2-ol.
2.1.1. General Experimental Protocol (Hypothesized)
This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized and performed with extreme caution in a controlled laboratory setting.
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Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, dissolve pentachloropyridine in a suitable solvent (e.g., dioxane or a high-boiling alcohol).
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Reagent Addition: Slowly add a stoichiometric amount of an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture. The molar ratio of the base to pentachloropyridine is critical to control the degree of hydrolysis and should be carefully calculated.
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Reaction Conditions: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., hydrochloric acid). The product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
2.2. Reactivity Profile
The reactivity of 3,4,5,6-Tetrachloropyridin-2-ol is dictated by the presence of the hydroxyl group and the four electron-withdrawing chlorine atoms on the pyridine ring.
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Acidity: The hydroxyl group is expected to be acidic due to the inductive effect of the chlorine atoms and the resonance stabilization of the resulting pyridinolate anion.
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Nucleophilic Substitution: The remaining chlorine atoms may be susceptible to further nucleophilic substitution under forcing conditions, although the presence of the negatively charged oxygen in the pyridinolate form would deactivate the ring towards such reactions.
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Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of alcohols, such as etherification and esterification, to yield a variety of derivatives.
Section 3: Spectroscopic Characterization (Predicted)
Experimental spectral data for 3,4,5,6-Tetrachloropyridin-2-ol is scarce in the public domain. The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| OH | 5.0 - 8.0 (broad) | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. |
| ¹³C NMR | ||
| C2 (C-OH) | 160 - 170 | Carbon bearing the hydroxyl group in a pyridinol system. |
| C3, C4, C5, C6 (C-Cl) | 120 - 150 | Carbons attached to chlorine atoms in an electron-deficient pyridine ring. The exact shifts would be influenced by the relative positions. |
3.1. Infrared (IR) Spectroscopy
The IR spectrum of 3,4,5,6-Tetrachloropyridin-2-ol is expected to show characteristic absorption bands for the O-H and C=C/C=N bonds.
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is anticipated for the hydroxyl group.
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C=C and C=N stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
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C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, would be indicative of the carbon-chlorine bonds.
3.2. Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight and isotopic pattern of this compound.
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Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak at m/z 231 (for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
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Isotopic Pattern: Due to the presence of four chlorine atoms, a characteristic isotopic cluster of peaks would be observed for the molecular ion and its fragments, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful diagnostic tool for identifying polychlorinated compounds.
Section 4: Applications and Areas of Research
The primary significance of 3,4,5,6-Tetrachloropyridin-2-ol lies in its role as a metabolite and degradation product of widely used organophosphate pesticides, such as chlorpyrifos, and herbicides like triclopyr.[2] This context defines its main areas of application and research interest.
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Environmental Monitoring: As a persistent and water-soluble metabolite, it serves as a crucial biomarker for assessing the environmental contamination and breakdown of its parent pesticides.[2]
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Toxicological Research: Studies have indicated that this compound may exhibit its own toxicological effects, including the potential for endocrine disruption and cellular toxicity.[2] Further research is essential to fully understand its impact on non-target organisms and human health.
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Reference Standard: In analytical chemistry, pure 3,4,5,6-Tetrachloropyridin-2-ol is essential as a reference standard for the accurate quantification of this metabolite in environmental and biological samples.
Section 5: Safety, Handling, and Toxicology
Given the high degree of chlorination and its classification as a metabolite of toxic pesticides, 3,4,5,6-Tetrachloropyridin-2-ol must be handled with extreme caution, assuming it to be a highly toxic and hazardous substance. The following guidelines are based on best practices for handling hazardous chemicals and information from related polychlorinated compounds, in the absence of a specific Safety Data Sheet (SDS) for this isomer.
5.1. Hazard Classification (Presumed)
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Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.
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Skin and Eye Irritation: Expected to be a skin and eye irritant.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
5.2. Recommended Handling Procedures
-
Engineering Controls: All handling should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge should be used.
-
-
Hygiene Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
5.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
5.4. Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.
Section 6: Conclusion and Future Perspectives
3,4,5,6-Tetrachloropyridin-2-ol represents a molecule at the intersection of synthetic chemistry, environmental science, and toxicology. While its direct applications in drug development are not apparent, its significance as an environmental contaminant and a potential toxicant warrants continued investigation. Future research should focus on elucidating its precise toxicological profile, developing sensitive and reliable analytical methods for its detection, and exploring potential bioremediation strategies for its removal from the environment. A deeper understanding of the chemistry and biology of this and other polychlorinated pyridinols is crucial for safeguarding environmental and human health in a world where synthetic chemicals are ubiquitous.
References
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